BRD4 Isoform Selectivity: Complete Sparing of BRD2 and BRD3 Versus Pan-BET PROTACs
KB02-JQ1 achieves exclusive degradation of BRD4 without affecting BRD2 or BRD3 protein levels . In contrast, pan-BET PROTACs such as ARV-771 exhibit high-affinity binding across all BET family members, with reported Kd values of 9.6 nM for BRD4(1), 7.6 nM for BRD4(2), 34 nM for BRD2(1), 4.7 nM for BRD2(2), 8.3 nM for BRD3(1), and 7.6 nM for BRD3(2) [1]. The dBET1 PROTAC degrades BRD4 with an EC50 of 430 nM but also engages BRD2 and BRD3 due to its pan-BET warhead [2]. This selectivity difference is critical for experiments requiring attribution of phenotypes specifically to BRD4 loss rather than combined BET family depletion.
| Evidence Dimension | BET family protein degradation selectivity |
|---|---|
| Target Compound Data | Degrades BRD4; does NOT degrade BRD2 or BRD3 |
| Comparator Or Baseline | ARV-771: binds BRD2/3/4 with Kd 4.7-34 nM; dBET1: EC50 430 nM, degrades multiple BET proteins |
| Quantified Difference | Qualitative: exclusive BRD4 degradation versus pan-BET engagement |
| Conditions | Western blot analysis in HEK293T cells (KB02-JQ1); binding affinity assays (ARV-771); cellular degradation assay (dBET1) |
Why This Matters
Exclusive BRD4 selectivity eliminates confounding from BRD2/3 co-depletion, enabling unambiguous interpretation of BRD4-specific transcriptional and phenotypic effects.
- [1] ARV-771 Product Datasheet, Adooq. View Source
- [2] dBET1 Product Datasheet, Adooq. View Source
